molecular formula C18H12O B1194086 Benzo[c]phenanthren-3-ol CAS No. 22717-95-9

Benzo[c]phenanthren-3-ol

Cat. No. B1194086
CAS RN: 22717-95-9
M. Wt: 244.3 g/mol
InChI Key: QFFZIWXRRBPSQE-UHFFFAOYSA-N
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Description

Benzo[c]phenanthren-3-ol , also known as 3-hydroxybenzo[c]phenanthrene , is a polycyclic aromatic compound with the molecular formula C18H12O . It is a white solid that exhibits solubility in nonpolar organic solvents. The molecule consists of four fused benzene rings, resulting in a nonplanar structure .


Synthesis Analysis

  • One-Pot Procedure : A one-pot procedure involves the cyclotrimerization of 5-acetylbenzo[c]phenanthrene using a silicon tetrachloride/ethanol mixture .
  • Enantioselective Amination : An organocatalyzed enantioselective amination reaction of 2-hydroxybenzo[c]phenanthrene derivatives with diazodicarboxamides leads to the efficient synthesis of 1,12-disubstituted 4carbohelicenes .

Molecular Structure Analysis

The molecular formula of Benzo[c]phenanthren-3-ol is C18H12O , with a molecular weight of approximately 244.29 g/mol . It is an achiral compound, containing no defined stereocenters or E/Z centers .


Physical And Chemical Properties Analysis

  • Melting Point : Benzo[c]phenanthren-3-ol is a yellow solid with a melting point range of 296–298 °C .

Scientific Research Applications

  • Benzo[c]phenanthren-3,4-dihydrodiol and its bay-region diol-epoxides are highly mutagenic and carcinogenic. These compounds are more mutagenic to bacterial and mammalian cells than benzo[c]phenanthrene itself. They are poor substrates for epoxide hydrolase and exhibit high cytotoxic activity (Wood et al., 1980).

  • Bay-region diol-epoxides derived from benzo[c]phenanthren-3,4-dihydrodiol exhibit exceptionally high tumor-initiating activity on mouse skin. These compounds are significantly more tumorigenic than the parent hydrocarbon and are potent tumor initiators (Levin et al., 1980).

  • Exposure to 3-hydroxybenzo[c]phenanthren accelerates the development of medaka embryos and increases heart rates, with significant gene expression changes. This indicates that 3-hydroxybenzo[c]phenanthren affects the development of embryos (Chen et al., 2017).

  • Benzo[c]phenanthren is activated to DNA-binding diol epoxides in the human mammary carcinoma cell line MCF-7. However, limited activation occurs in mouse skin, which might explain the low tumorigenicity of benzo[c]phenanthren in mouse skin (Einolf et al., 1996).

  • The metabolism of benzo[c]phenanthren trans-3,4-dihydrodiol, a precursor of carcinogenic diol epoxides, shows stereoselective variations in rats treated with different inducers (Mushtaq & Yang, 1987).

  • Novel alcohols based on a benzo[c]phenanthrene moiety have been synthesized and evaluated for cytotoxicity against human carcinoma cell lines, showing significant cytotoxic activity (Guédouar et al., 2018).

properties

IUPAC Name

benzo[g]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O/c19-15-9-10-17-14(11-15)8-7-13-6-5-12-3-1-2-4-16(12)18(13)17/h1-11,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFZIWXRRBPSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177252
Record name Benzo(c)phenanthren-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c]phenanthren-3-ol

CAS RN

22717-95-9
Record name 3-Hydroxybenzo[c]phenanthrene
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URL https://commonchemistry.cas.org/detail?cas_rn=22717-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(c)phenanthren-3-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[c]phenanthren-3-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171265
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Record name Benzo(c)phenanthren-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZO(C)PHENANTHREN-3-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Nečas, RP Kaiser, J Ulč - European Journal of Organic …, 2016 - Wiley Online Library
The Ir‐catalyzed borylation of [4]helicene under different reaction conditions was studied for the first time. The results indicate that monoborylation proceeds to give a mixture of 2‐ and 3…

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